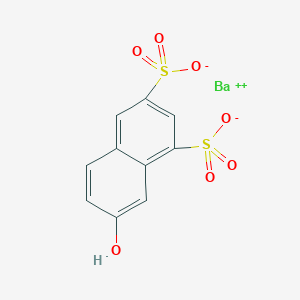
Barium 2-hydroxy-6,8-naphthalenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G acid, barium salt, is a chemical compound that consists of G acid (a sulfonic acid derivative) and barium. This compound is often used in various industrial applications due to its unique properties, such as its ability to form stable complexes and its reactivity with other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of G acid, barium salt, typically involves the reaction of G acid with a barium-containing compound. One common method is to dissolve G acid in water and then add barium chloride to the solution. The reaction results in the formation of G acid, barium salt, which precipitates out of the solution. The reaction can be represented as follows:
[ \text{G acid (aq) + BaCl}_2 \text{ (aq) → G acid, barium salt (s) + 2 HCl (aq)} ]
Industrial Production Methods
In industrial settings, the production of G acid, barium salt, often involves large-scale reactions in reactors. The process typically includes the following steps:
- Dissolving G acid in water to form an aqueous solution.
- Adding barium chloride to the solution while stirring continuously.
- Allowing the reaction to proceed until the G acid, barium salt, precipitates out.
- Filtering the precipitate and washing it to remove any impurities.
- Drying the final product to obtain pure G acid, barium salt.
Chemical Reactions Analysis
Types of Reactions
G acid, barium salt, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: G acid, barium salt, can participate in substitution reactions where one of its components is replaced by another chemical group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfonic acid derivatives.
- Reduction could produce simpler organic compounds.
- Substitution reactions might result in the formation of halogenated derivatives.
Scientific Research Applications
G acid, barium salt, has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biochemical assays and studies involving sulfonic acid derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of G acid, barium salt, involves its interaction with other molecules through its sulfonic acid group and barium ion. The sulfonic acid group can participate in various chemical reactions, while the barium ion can form stable complexes with other ions and molecules. These interactions enable the compound to exert its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Barium sulfate: Used as a radiocontrast agent in medical imaging.
Barium carbonate: Used in the production of ceramics and glass.
Barium chloride: Used in the purification of brine solutions and in the production of other barium compounds.
Uniqueness
G acid, barium salt, is unique due to its specific combination of G acid and barium, which imparts distinct chemical properties. Unlike other barium compounds, it can participate in a wider range of chemical reactions due to the presence of the sulfonic acid group.
Properties
CAS No. |
6035-74-1 |
|---|---|
Molecular Formula |
C10H6BaO7S2 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
barium(2+);7-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C10H8O7S2.Ba/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+2/p-2 |
InChI Key |
CLNSSEIGWPIPBJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















